molecular formula C7H7Cl2NO2 B2989418 4-Chloro-3-methylpyridine-2-carboxylic acid;hydrochloride CAS No. 2402828-71-9

4-Chloro-3-methylpyridine-2-carboxylic acid;hydrochloride

Cat. No.: B2989418
CAS No.: 2402828-71-9
M. Wt: 208.04
InChI Key: QTAUQUINSKFJFQ-UHFFFAOYSA-N
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Description

4-Chloro-3-methylpyridine-2-carboxylic acid hydrochloride (molecular formula: C₇H₇Cl₂NO₂) is a pyridine derivative featuring a carboxylic acid group at the 2-position, a chlorine substituent at the 4-position, and a methyl group at the 3-position. Its hydrochloride salt enhances solubility and stability, making it a valuable intermediate in pharmaceutical synthesis, agrochemical development, and materials science . The compound’s reactivity is influenced by the electron-withdrawing chlorine atom and the steric effects of the methyl group, which modulate its participation in nucleophilic substitutions or coupling reactions .

Properties

IUPAC Name

4-chloro-3-methylpyridine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2.ClH/c1-4-5(8)2-3-9-6(4)7(10)11;/h2-3H,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAUQUINSKFJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C(=O)O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2402828-71-9
Record name 4-chloro-3-methylpyridine-2-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylpyridine-2-carboxylic acid;hydrochloride typically involves the chlorination of 3-methylpyridine-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position on the pyridine ring. The hydrochloride salt is then formed by reacting the chlorinated product with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 4-Chloro-3-methylpyridine-2-carboxylic acid;hydrochloride is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is often purified through crystallization or other separation techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylpyridine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form different derivatives with altered functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the chlorine atom.

    Oxidation: Products include carboxylic acids or other oxidized forms.

    Reduction: Products include reduced derivatives with altered functional groups.

Scientific Research Applications

4-Chloro-3-methylpyridine-2-carboxylic acid;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylpyridine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Structural Analogs and Molecular Features

The following table compares key structural analogs, highlighting differences in functional groups and molecular properties:

Compound Name Molecular Formula Substituents (Position) Key Features CAS Number
4-Chloro-3-methylpyridine-2-carboxylic acid hydrochloride C₇H₇Cl₂NO₂ -Cl (4), -CH₃ (3), -COOH (2) Carboxylic acid salt; high polarity 19524-08-4
4-Chloro-3-methylpyridine hydrochloride C₆H₇Cl₂N -Cl (4), -CH₃ (3) Lacks carboxylic acid; lower molecular weight 19524-08-4
Methyl 4-chloropyridine-2-carboxylate hydrochloride C₇H₇Cl₂NO₂ -Cl (4), -COOCH₃ (2) Esterified carboxyl group; improved lipophilicity 176977-85-8
4-Chloro-N-methylpyridine-2-carboxamide hydrochloride C₇H₉Cl₂N₂O -Cl (4), -CONHCH₃ (2) Carboxamide group; potential bioactivity Not specified
4-Chloro-3-methoxy-2-methylpyridine C₇H₈ClNO -Cl (4), -OCH₃ (3), -CH₃ (2) Methoxy substituent; altered electronic effects 107512-34-5

Physicochemical Properties

  • Melting Points and Solubility :
    • The carboxylic acid hydrochloride derivative typically exhibits higher melting points (e.g., >250°C) compared to esters or amides due to ionic interactions .
    • Methyl esters (e.g., Methyl 4-chloropyridine-2-carboxylate hydrochloride) show increased solubility in organic solvents, whereas the parent acid hydrochloride is more water-soluble .
  • Reactivity :
    • The carboxylic acid group enables conjugation reactions (e.g., peptide coupling), while esters undergo hydrolysis under acidic/basic conditions .
    • Methoxy or methyl groups in analogs like 4-Chloro-3-methoxy-2-methylpyridine reduce electrophilicity at the pyridine ring, limiting participation in aromatic substitution reactions .

Biological Activity

4-Chloro-3-methylpyridine-2-carboxylic acid; hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, through a review of relevant literature and research findings.

4-Chloro-3-methylpyridine-2-carboxylic acid; hydrochloride is a pyridine derivative characterized by the presence of a chloro group at the 4-position and a methyl group at the 3-position of the pyridine ring. The carboxylic acid functionality enhances its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that 4-chloro-3-methylpyridine derivatives exhibit significant antimicrobial properties. In a study examining various pyridine derivatives, compounds with similar structures demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundMIC (µM) against S. aureusMIC (µM) against E. coli
4-Chloro-3-methylpyridine derivative5.648.33
Related compound A13.4011.29
Related compound B2.33156.47

Anticancer Activity

The anticancer potential of pyridine derivatives has also been explored, with some studies indicating that certain modifications enhance their efficacy against cancer cell lines. For example, derivatives similar to 4-chloro-3-methylpyridine have shown promising results in inhibiting cell proliferation in various cancer types, suggesting that structural modifications can lead to improved biological activity .

The biological activity of 4-chloro-3-methylpyridine-2-carboxylic acid; hydrochloride is believed to stem from its ability to interact with specific molecular targets within microbial cells and cancer cells. The chloro and carboxylic acid groups may facilitate binding to enzymes or receptors critical for cell survival and replication, thereby exerting their antimicrobial and anticancer effects .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antibacterial properties of various pyridine derivatives, including those similar to 4-chloro-3-methylpyridine-2-carboxylic acid. The results indicated that certain derivatives had notable inhibitory effects on bacterial growth, with specific attention given to their structure-activity relationships (SAR) .
  • Anticancer Activity Investigation : In vitro studies have demonstrated that modifications on the pyridine ring can significantly enhance anticancer activity against specific cancer cell lines. These findings suggest that fine-tuning the chemical structure can lead to more effective therapeutic agents .

Q & A

Q. What are the recommended synthetic routes for 4-chloro-3-methylpyridine-2-carboxylic acid hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Direct Chlorination : React 3-methylpyridine-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux (70–80°C) in anhydrous conditions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Post-reaction, evaporate excess SOCl₂ under reduced pressure and precipitate the hydrochloride salt using dry HCl gas in diethyl ether .
  • Side Reactions : Competing oxidation of the methyl group can occur at temperatures >90°C, leading to carboxylic acid byproducts. Use low temperatures and inert atmospheres to minimize degradation .
  • Yield Optimization : Purify via recrystallization from ethanol/water (1:1 v/v) to achieve >95% purity (confirmed by HPLC, as per clonidine hydrochloride protocols) .

Q. How can researchers validate the purity of 4-chloro-3-methylpyridine-2-carboxylic acid hydrochloride, and what analytical techniques are critical?

Methodological Answer:

  • HPLC Analysis : Use a C18 column with a mobile phase of phosphate buffer (pH 3.0) and methanol (70:30 v/v) at 1 mL/min flow rate. Detect at 207 nm (UV) for optimal sensitivity. Calibrate with a linear range of 1–10 µg/mL (R² ≥0.999) .
  • NMR Characterization : Confirm structure via ¹H NMR (DMSO-d₆): δ 8.5 (pyridine H), 2.5 (CH₃), and 13.1 ppm (carboxylic acid, broad). Compare with PubChem data for analogous pyridine derivatives .
  • XRD Refinement : For crystalline samples, use SHELXL for structure refinement. Resolve potential twinning or disorder with the TWIN/BASF commands in SHELX .

Q. What are the key challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer:

  • Hydroscopicity : The hydrochloride salt is hygroscopic. Conduct crystallization in a glovebox (RH <10%) using acetone as an antisolvent.
  • Polymorphism : Screen solvents (e.g., methanol, acetonitrile) at varying cooling rates (0.1–5°C/min) to isolate stable polymorphs. Validate via PXRD and DSC .

Advanced Research Questions

Q. How do substituent positions (chloro, methyl, carboxylic acid) influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing carboxylic acid group at position 2 deactivates the pyridine ring, directing NAS to position 4 (meta to COOH). The methyl group at position 3 sterically hinders ortho/para positions, favoring selective reactions at position 4 .
  • Experimental Design : React with morpholine in DMF at 120°C. Monitor substitution via LC-MS (ESI+). Isolate products via ion-exchange chromatography (Dowex 50WX8 resin) .

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

Methodological Answer:

  • DFT Modeling : Optimize geometry using B3LYP/6-31G(d) in Gaussian. Compare predicted IR spectra (carboxylic acid O-H stretch: 2500–3000 cm⁻¹) with experimental ATR-FTIR. Discrepancies may arise from solvent effects—re-run simulations with implicit solvent models (e.g., PCM) .
  • Dynamic Effects : Use MD simulations (AMBER) to assess conformational flexibility. Compare NOESY NMR data with simulated nuclear Overhauser effects .

Q. What strategies are effective for studying its metal-chelating properties, and how do pH and counterions affect coordination?

Methodological Answer:

  • Potentiometric Titration : Titrate the compound (1 mM) with CuCl₂ in 0.1 M KCl. Monitor pH changes (Metrohm Titrando) to determine stability constants (log K). Compare with analogous pyridine-carboxylate complexes .
  • XAS Studies : Perform X-ray absorption spectroscopy at the Cu K-edge to identify binding modes (monodentate vs. bidentate). Use EXAFS to refine coordination numbers .

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